(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused bicyclic heteroaromatic core. Its structure includes:
- A pyrrolo[2,3-b]quinoxaline scaffold with a carboxamide group at position 2.
- An (E)-configured furan-2-ylmethylene substituent at position 1, forming an azavinyl linkage.
- A tetrahydrofuran-2-ylmethyl group as the N-substituent of the carboxamide.
This compound’s design leverages the electron-rich furan moiety and the polar tetrahydrofuran group to modulate solubility and target binding.
Properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c22-19-17(21(28)23-11-13-5-3-9-29-13)18-20(26-16-8-2-1-7-15(16)25-18)27(19)24-12-14-6-4-10-30-14/h1-2,4,6-8,10,12-13H,3,5,9,11,22H2,(H,23,28)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOIEIRLFMLBH-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and research findings related to its pharmacological properties.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors, including furan derivatives and pyrroloquinoxaline structures. The synthesis pathway typically involves the formation of Schiff bases and subsequent modifications to enhance biological activity.
The crystal structure analysis reveals that the compound exhibits an almost coplanar configuration with specific dihedral angles between its molecular planes, which may influence its biological interactions. The presence of functional groups such as amino, carboxamide, and furan moieties is critical for its activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological effects:
Antitumor Activity
Research indicates that this compound may possess significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Antitumor Efficacy : A study evaluated the antitumor effects of the compound in a murine model bearing human tumor xenografts. Results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results demonstrated that it could effectively inhibit growth in strains resistant to conventional antibiotics, indicating its potential role in addressing antibiotic resistance.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below summarizes key structural differences and molecular properties of the target compound and its closest analogs:
*Note: Molecular formula for the target compound is inferred from structural similarity.
Key Observations:
Replacement with thienylmethylene () introduces sulfur, increasing lipophilicity (logP ~3.2 vs. ~2.8 for furan analogs) but reducing metabolic stability . 3-Ethoxy-4-hydroxybenzylidene () adds polar hydroxyl and ethoxy groups, improving water solubility (cLogP ~2.1) but complicating synthetic routes .
Carboxamide N-Substituent (R2):
- The tetrahydrofuran-2-ylmethyl group in the target compound balances hydrophilicity and steric bulk, contrasting with the hexyl chain in (higher lipophilicity, logP ~4.5) .
- 2-Phenylethyl () enhances aromatic stacking interactions, while 3-ethoxypropyl () introduces flexible alkoxy chains for membrane penetration .
Hypothetical Bioactivity Trends
While direct activity data are unavailable, inferences can be drawn from structural motifs:
- DNA-Binding Potential: The planar pyrroloquinoxaline core and azavinyl substituents (e.g., furan, thienyl) suggest intercalation or topoisomerase inhibition, as seen in related quinoxaline derivatives .
- Kinase Inhibition: The tetrahydrofuran-2-ylmethyl group’s stereoelectronic profile may enhance selectivity for ATP-binding pockets in kinases compared to bulky substituents (e.g., cyclohexenylethyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
